molecular formula C8H18N2 B1394923 (S)-1-Methyl-3-piperidineethanamine CAS No. 1392745-61-7

(S)-1-Methyl-3-piperidineethanamine

Cat. No.: B1394923
CAS No.: 1392745-61-7
M. Wt: 142.24 g/mol
InChI Key: FTNBVIIKZHRBTK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Methyl-3-piperidineethanamine is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethanamine side chain. The (S) configuration indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-3-piperidineethanamine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine.

    Alkylation: The piperidine is alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer.

    Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, leaving the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Methyl-3-piperidineethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethanamine side chain can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted ethanamine derivatives.

Scientific Research Applications

(S)-1-Methyl-3-piperidineethanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-3-piperidineethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.

    Pathways Involved: It modulates the activity of these receptors, influencing neurotransmitter release and uptake, which can affect various neurological pathways.

Comparison with Similar Compounds

    ®-1-Methyl-3-piperidineethanamine: The R-enantiomer of the compound, which has different pharmacological properties.

    N-Methylpiperidine: A structurally similar compound lacking the ethanamine side chain.

    Piperidine: The parent compound without the methyl and ethanamine groups.

Uniqueness: (S)-1-Methyl-3-piperidineethanamine is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its R-enantiomer and other similar compounds. This uniqueness makes it valuable in the development of enantioselective drugs and other applications where chirality plays a crucial role.

Properties

IUPAC Name

2-[(3S)-1-methylpiperidin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBVIIKZHRBTK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Methyl-3-piperidineethanamine
Reactant of Route 2
(S)-1-Methyl-3-piperidineethanamine
Reactant of Route 3
(S)-1-Methyl-3-piperidineethanamine
Reactant of Route 4
(S)-1-Methyl-3-piperidineethanamine
Reactant of Route 5
(S)-1-Methyl-3-piperidineethanamine
Reactant of Route 6
(S)-1-Methyl-3-piperidineethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.